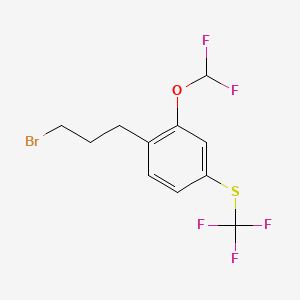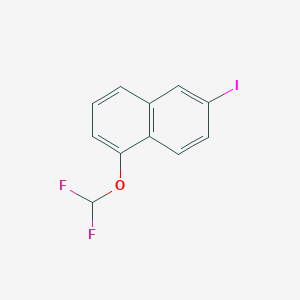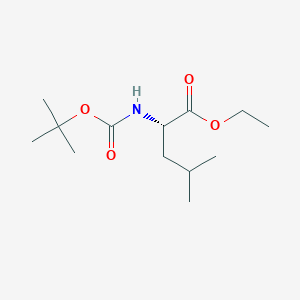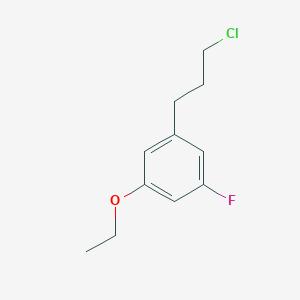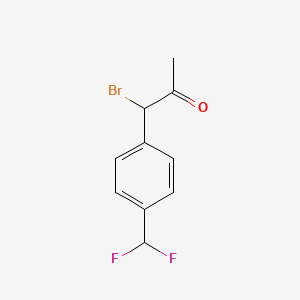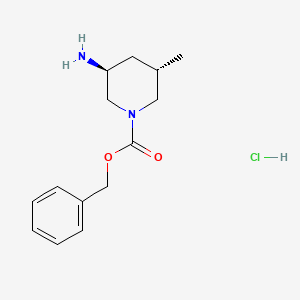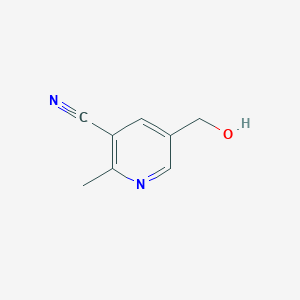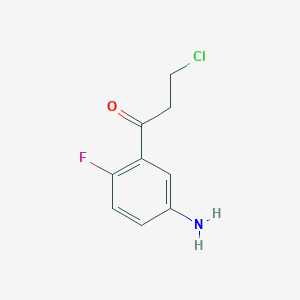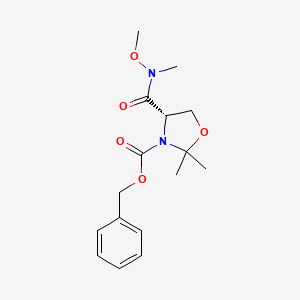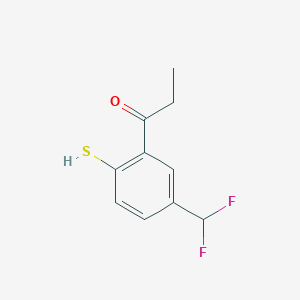
1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-one is an organic compound with a unique structure that includes a difluoromethyl group and a mercapto group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. Common synthetic routes may include:
Halogenation: Introduction of halogen atoms to the phenyl ring.
Substitution Reactions: Replacement of halogen atoms with difluoromethyl and mercapto groups.
Ketone Formation: Addition of the propan-1-one moiety through various organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the mercapto group to a sulfoxide or sulfone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Phenyl Compounds: Products of substitution reactions.
Aplicaciones Científicas De Investigación
1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways. The difluoromethyl and mercapto groups may play a role in its biological activity by:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Modulating Pathways: Affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(Trifluoromethyl)-2-mercaptophenyl)propan-1-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-(5-(Difluoromethyl)-2-hydroxyphenyl)propan-1-one: Similar structure with a hydroxy group instead of a mercapto group.
Uniqueness
1-(5-(Difluoromethyl)-2-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10F2OS |
|---|---|
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
1-[5-(difluoromethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-8(13)7-5-6(10(11)12)3-4-9(7)14/h3-5,10,14H,2H2,1H3 |
Clave InChI |
OVDTUJOUNGSWFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)C(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


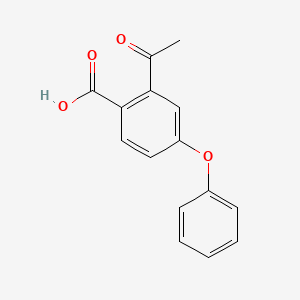
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
